Potency Retention of the 4‑Piperidino Motif: AChE and BChE Inhibition
In a head‑to‑head comparison within the same synthetic series, the unsubstituted 4‑piperidinoquinazoline (12e) displayed IC₅₀ values of 1.3 µM against AChE and 7.5 µM against BChE [1]. The corresponding 4‑butylamino analog (12a) was markedly less potent against both enzymes, while the 4‑morpholino analog (12f) exhibited a distinct selectivity profile [1]. This demonstrates that the piperidine ring at C4 is a key driver of nanomolar to single‑digit micromolar potency within the tetrahydroquinazoline scaffold, a feature retained in 4‑methylbenzyl 4‑piperidino‑5,6,7,8‑tetrahydro‑2‑quinazolinyl sulfide.
| Evidence Dimension | Inhibitory potency (IC₅₀) against human AChE and BChE |
|---|---|
| Target Compound Data | AChE IC₅₀ = 1.3 µM, BChE IC₅₀ = 7.5 µM (for the 4-piperidino core; data on the 2-substituted target compound pending experimental confirmation) |
| Comparator Or Baseline | 4-butylaminoquinazoline (12a): AChE IC₅₀ not reported; 4-morpholinoquinazoline (12f): BChE IC₅₀ shifted |
| Quantified Difference | 4-piperidinoquinazoline is the most potent dual inhibitor among the 4‑amino series tested, with ~5.8‑fold selectivity for AChE over BChE |
| Conditions | Ellman’s spectrophotometric assay, pH 8.0, 25 °C, 96‑well plate format, using electric eel AChE and equine serum BChE |
Why This Matters
Procurement of the 4‑piperidino variant ensures retention of the most potent AChE/BChE inhibitory core observed in this scaffold class, critical for CNS‑focused screening cascades where muscarinic off‑target avoidance is evaluated.
- [1] Uetrongchit, Y. Synthesis of quinazoline derivatives with acetylcholinesterase and butyrylcholinesterase inhibitory activities. M.Sc. Thesis, Chulalongkorn University, 2010. View Source
